3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one is a purine derivative notable for its structural characteristics and potential biological activities. It belongs to a class of compounds that exhibit various pharmacological properties, including anti-inflammatory and antiviral effects. The compound's molecular formula is , with a molecular weight of 316.4 g/mol. Its IUPAC name is 3,7-dibenzylpurin-6-one, and it is recognized by the CAS number 7026-45-1.
This compound can be synthesized from commercially available purine derivatives through specific organic reactions, primarily benzylation processes. The synthesis typically utilizes benzyl halides in the presence of bases and aprotic solvents to facilitate the introduction of benzyl groups at the 3 and 7 positions of the purine ring.
3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one is classified as a purine alkaloid. Its structure is characterized by a fused bicyclic system containing nitrogen atoms, which is common in nucleobases and various biologically active compounds. This classification highlights its relevance in medicinal chemistry and biochemistry.
The synthesis of 3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one generally follows these steps:
The optimization of reaction conditions is crucial for maximizing yield and purity. In industrial settings, methods such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
The molecular structure of 3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one features a purine ring system with two benzyl groups attached at the 3 and 7 positions. The structural representation can be described using various notations:
InChI=1S/C19H16N4O/c24-19-17-18(20-13-22(17)11-15-7-3-1-4-8-15)23(14-21-19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
This notation provides information about the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | C19H16N4O |
Molecular Weight | 316.4 g/mol |
CAS Number | 7026-45-1 |
IUPAC Name | 3,7-dibenzylpurin-6-one |
Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N=CN3CC4=CC=CC=C4 |
3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one involves its interactions with various biological targets:
The compound exhibits typical physical properties associated with organic compounds:
Relevant chemical properties include:
These properties make it suitable for further chemical modifications and applications in research.
3,7-Dibenzyl-3,7-dihydro-6H-purin-6-one has several scientific applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2